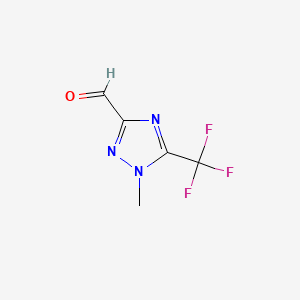![molecular formula C14H23ClN2O2S B15299640 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride is a chemical compound that features a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions to form the piperidine-1-sulfonyl derivative.
Attachment to Phenyl Ring: The sulfonylated piperidine is then attached to a phenyl ring through a substitution reaction.
Formation of the Propan-1-amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenyl ring, using various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups attached to the piperidine or phenyl ring.
Applications De Recherche Scientifique
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(2-Methylpiperidin-1-yl)sulfonyl]phenylpropan-1-amine hydrochloride
- 3-[4-(Piperidin-1-ylsulfonyl)phenyl]boronic acid
Uniqueness
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride is unique due to its specific structural features, such as the combination of the piperidine ring, sulfonyl group, and propan-1-amine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H23ClN2O2S |
|---|---|
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
3-(4-piperidin-1-ylsulfonylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2O2S.ClH/c15-10-4-5-13-6-8-14(9-7-13)19(17,18)16-11-2-1-3-12-16;/h6-9H,1-5,10-12,15H2;1H |
Clé InChI |
RGEVEZQVNFPNCY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


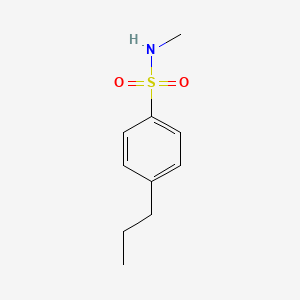
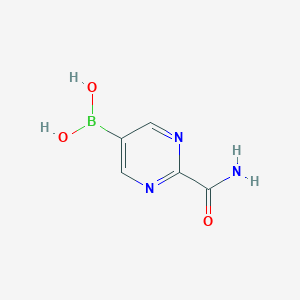

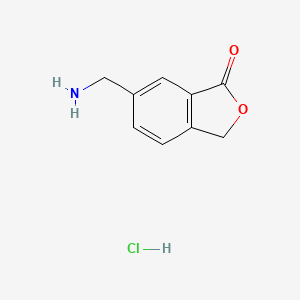
![6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15299598.png)
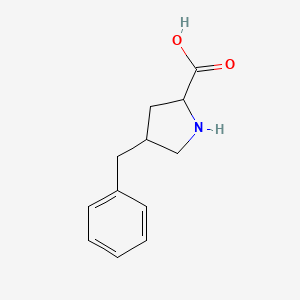

![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
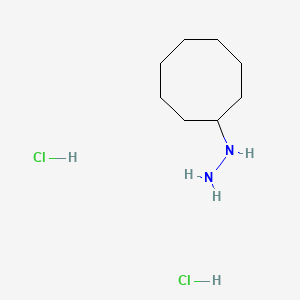
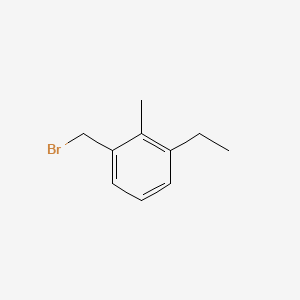
![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
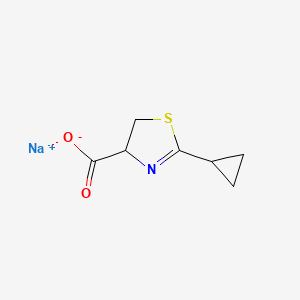
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
